(5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one
Overview
Description
(5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolone core, substituted with a naphthyl group and a propoxybenzylidene moiety, which contribute to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolone Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazolone ring.
Substitution with Naphthyl Group:
Formation of Propoxybenzylidene Moiety: The final step involves the condensation of the thiazolone derivative with 4-propoxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Naphthyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potentially different biological activities and properties.
Scientific Research Applications
(5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Benzylamine: A precursor in organic synthesis and pharmaceutical production.
Dichloroaniline: An aniline derivative used in the synthesis of dyes and agrochemicals.
Uniqueness
(5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity and versatility make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5E)-2-(4-naphthalen-1-ylpiperazin-1-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-2-18-32-22-12-10-20(11-13-22)19-25-26(31)28-27(33-25)30-16-14-29(15-17-30)24-9-5-7-21-6-3-4-8-23(21)24/h3-13,19H,2,14-18H2,1H3/b25-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKVKZAYTRTVPY-NCELDCMTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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